

# Constructing Invasin Expression Vectors: A Guide for Researchers

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## Compound of Interest

Compound Name: *invasin*

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Application Notes and Protocols for the expression of functional **invasin** protein in both bacterial and mammalian systems. This document provides detailed methodologies for vector construction, protein expression, purification, and functional analysis, tailored for researchers, scientists, and professionals in drug development.

**Invasin**, a key virulence factor of pathogenic *Yersinia* species, facilitates the entry of bacteria into host cells by binding to  $\beta 1$ -integrins on the cell surface.[1][2] This interaction triggers a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake.[3] The ability of **invasin** to mediate high-affinity binding to integrins makes it a valuable tool in various research and therapeutic applications, including targeted drug delivery, cancer immunotherapy, and stem cell biology.[4][5][6] This guide provides comprehensive protocols for the construction of **invasin** expression vectors for both *E. coli* and mammalian cell systems, enabling the production of recombinant **invasin** for a wide range of applications.

## Bacterial Expression of Recombinant Invasin

*Escherichia coli* is a widely used host for the production of recombinant proteins due to its rapid growth, high yield, and low cost.[7] The C-terminal 192 amino acid fragment of **invasin** has been shown to retain its full integrin-binding activity, making it an ideal candidate for recombinant expression.[1]

## Codon Optimization for Enhanced Expression

The efficiency of protein expression in a heterologous host can be significantly impacted by differences in codon usage.[8] Optimizing the codon usage of the **invasin** gene to match that of *E. coli* can dramatically increase protein yield.

Table 1: Impact of Codon Optimization on Recombinant Protein Yield in *E. coli*

Gene	Expression System	Yield (mg/L of culture)	Fold Increase	Reference
Human 37-kDa iLRP (wild-type)	pET30a(+) in BL21(DE3)	Not detectable	-	[9]
Human 37-kDa iLRP (codon-optimized)	pET30a(+) in BL21(DE3)	Up to 300	>300	[9]
Calf Prochymosin (wild-type)	<i>E. coli</i>	Baseline	-	[10]
Calf Prochymosin (codon-randomized)	<i>E. coli</i>	~1.7x Baseline	1.7	[10]

## Experimental Workflow for Bacterial Expression



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Caption: Workflow for cloning and expressing recombinant **invasin** in *E. coli*.

## Protocol 1: Cloning of Codon-Optimized Invasin into pET Expression Vector

This protocol describes the cloning of a codon-optimized C-terminal fragment of *Yersinia pseudotuberculosis* **invasin** (InvC192) into the pET-28a(+) vector for expression with an N-terminal His-tag.

### Materials:

- Codon-optimized InvC192 gene in a suitable plasmid
- High-fidelity DNA polymerase
- Restriction enzymes (e.g., NdeI and XhoI)
- T4 DNA Ligase
- pET-28a(+) vector
- Chemically competent *E. coli* DH5 $\alpha$  (cloning strain) and BL21(DE3) (expression strain)
- LB agar plates and broth with kanamycin (50  $\mu$ g/mL)
- Plasmid purification kit
- PCR purification kit

### Procedure:

- PCR Amplification: Amplify the InvC192 gene using primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively.
- Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit. [\[11\]](#)
- Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI. [\[12\]](#)

- Ligation: Ligate the digested insert and vector using T4 DNA Ligase. A 3:1 molar ratio of insert to vector is recommended.[\[11\]](#)
- Transformation into Cloning Strain: Transform the ligation mixture into chemically competent *E. coli* DH5 $\alpha$  cells and plate on LB agar with kanamycin.
- Colony Screening and Plasmid Purification: Screen colonies by colony PCR and verify the sequence of the insert. Purify the plasmid from a positive clone.
- Transformation into Expression Strain: Transform the verified plasmid into chemically competent *E. coli* BL21(DE3) cells.

## Protocol 2: Expression and Purification of His-Tagged Invasin

### Materials:

- *E. coli* BL21(DE3) carrying the pET-28a(+)-InvC192 plasmid
- LB broth with kanamycin (50  $\mu$ g/mL)
- Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH<sub>2</sub>PO<sub>4</sub>, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity chromatography column

### Procedure:

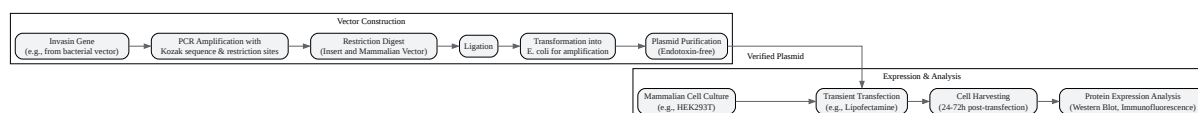
- Inoculation and Growth: Inoculate a starter culture of the expression strain and grow overnight. The next day, inoculate a larger volume of LB broth and grow to an OD<sub>600</sub> of 0.6-0.8.

- Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 4-6 hours at 37°C.
- Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.
- Analysis: Analyze the purified protein by SDS-PAGE and quantify the protein concentration.

## Mammalian Expression of Recombinant Invasin

Expressing **invasin** in mammalian cells is advantageous for studying its interaction with the host cell machinery in a more native environment.<sup>[13]</sup> Transient transfection is a common method for achieving rapid, high-level protein expression in mammalian cells.<sup>[14]</sup>

## Experimental Workflow for Mammalian Expression



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Caption: Workflow for constructing a mammalian expression vector and transiently expressing **invasin**.

## Protocol 3: Cloning of Invasin into a Mammalian Expression Vector

This protocol describes the subcloning of the InvC192 gene from the pET-28a(+) vector into the pcDNA3.1(+) vector for expression in mammalian cells.

Materials:

- pET-28a(+)-InvC192 plasmid
- pcDNA3.1(+) vector
- High-fidelity DNA polymerase
- Restriction enzymes (e.g., BamHI and XhoI)
- T4 DNA Ligase
- Chemically competent E. coli DH5α
- Endotoxin-free plasmid purification kit

Procedure:

- **PCR Amplification:** Amplify the InvC192 gene from the pET-28a(+)-InvC192 plasmid using primers that add BamHI and XhoI restriction sites and a Kozak consensus sequence (GCCACC) before the start codon.
- **Purification and Digestion:** Purify the PCR product and digest both the insert and the pcDNA3.1(+) vector with BamHI and XhoI.
- **Ligation and Transformation:** Ligate the digested fragments and transform into E. coli DH5α.
- **Plasmid Purification:** Purify the pcDNA3.1(+)-InvC192 plasmid from a verified clone using an endotoxin-free plasmid purification kit.

## Protocol 4: Transient Transfection of Mammalian Cells

**Materials:**

- HEK293T cells
- DMEM with 10% FBS
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 transfection reagent
- pcDNA3.1(+)-InvC192 plasmid

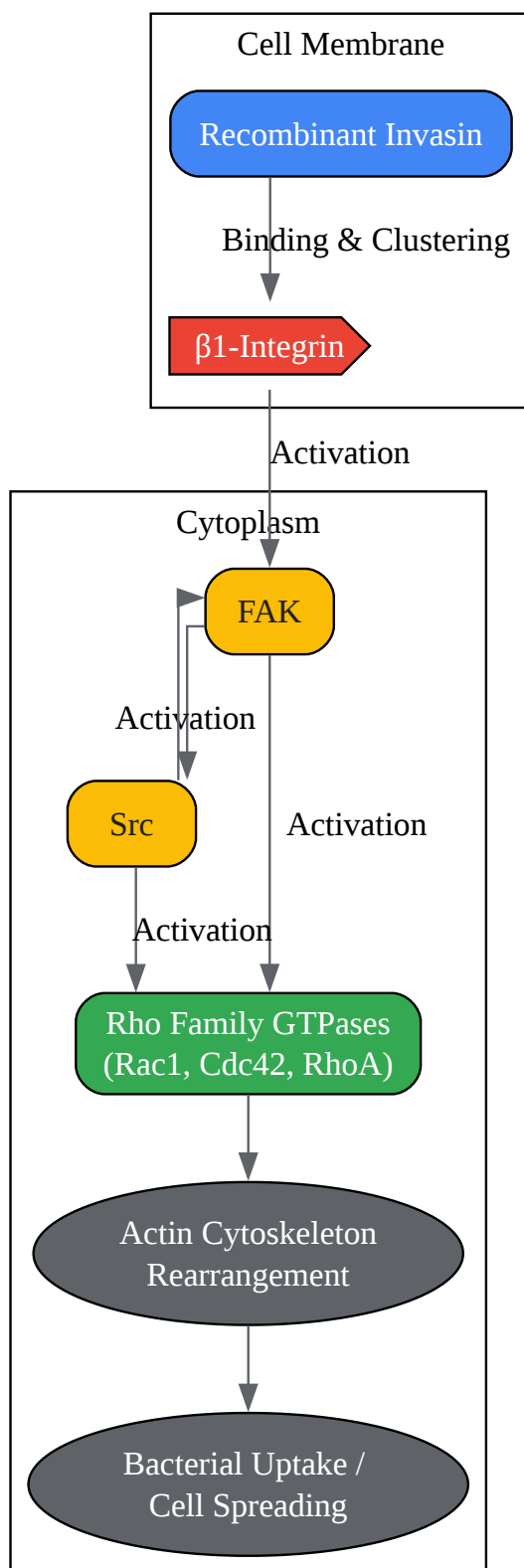
**Procedure:**

- **Cell Seeding:** Seed HEK293T cells in 6-well plates to be 70-90% confluent at the time of transfection.
- **Transfection Complex Formation:** For each well, dilute 2.5 µg of plasmid DNA in 250 µL of Opti-MEM. In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes. Combine the diluted DNA and Lipofectamine and incubate for 20 minutes at room temperature.
- **Transfection:** Add the transfection complexes to the cells.
- **Post-Transfection:** Incubate the cells for 24-72 hours before analysis. Replace the medium after 4-6 hours if toxicity is observed.

## Functional Analysis of Recombinant Invasin

The biological activity of recombinant **invasin** can be assessed through various functional assays that measure its ability to bind to and mediate cellular responses via integrins.

## Invasin-Integrin Signaling Pathway



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Caption: Simplified signaling pathway initiated by **invasin** binding to  $\beta 1$ -integrin.



## Protocol 5: Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to surfaces coated with recombinant **invasin**.

Materials:

- 96-well microtiter plates
- Recombinant **invasin** protein
- HEp-2 or other  $\beta$ 1-integrin expressing cells
- Crystal violet solution

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with varying concentrations of recombinant **invasin** and incubate overnight at 4°C.
- Blocking: Block non-specific binding sites with a solution of 1% BSA in PBS.
- Cell Seeding: Seed cells into the wells and allow them to adhere for 1-2 hours at 37°C.
- Washing: Gently wash the wells to remove non-adherent cells.
- Staining and Quantification: Stain the adherent cells with crystal violet, lyse the cells, and measure the absorbance at 570 nm.

Table 2: Representative Cell Adhesion Assay Data

Invasin Coating Concentration (µg/mL)	Absorbance at 570 nm (Arbitrary Units)
0 (BSA control)	0.15 ± 0.02
1	0.45 ± 0.05
5	0.82 ± 0.07
10	1.25 ± 0.11
20	1.30 ± 0.10

Data are representative and will vary depending on cell type and experimental conditions.

## Protocol 6: Cell Invasion Assay

This assay measures the ability of **invasin**-coated beads or non-invasive bacteria expressing **invasin** to enter mammalian cells.

Materials:

- **Invasin**-coated fluorescent beads or non-invasive E. coli expressing **invasin**
- HEp-2 cells grown on coverslips
- Gentamicin
- Fluorescence microscope

Procedure:

- Incubation: Incubate the **invasin**-coated beads or bacteria with HEp-2 cells.
- Gentamicin Treatment: For bacterial invasion assays, add gentamicin to kill extracellular bacteria.
- Washing and Fixation: Wash the cells, fix with paraformaldehyde, and permeabilize with Triton X-100.
- Staining: Stain the actin cytoskeleton with phalloidin and nuclei with DAPI.

- Microscopy: Visualize and quantify the number of internalized beads or bacteria per cell using fluorescence microscopy.

Table 3: Representative Cell Invasion Assay Data

Condition	Percentage of Cells with Internalized Bacteria/Beads	Average Number of Internalized Particles per Cell
Control (no invasin)	< 1%	< 0.1
Invasin-expressing E. coli	65% ± 8%	5.2 ± 1.5
Invasin-coated beads	72% ± 6%	6.8 ± 2.1

Data are representative and will vary depending on experimental conditions.[2]

## Conclusion

The protocols and application notes provided here offer a comprehensive framework for the successful construction of **invasin** expression vectors and the production of functional recombinant **invasin** protein. By leveraging these methods, researchers can produce high-quality **invasin** for a multitude of applications in basic research and biotechnology.

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